molecular formula C21H27N3O6S B12140641 3,4,5-trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B12140641
M. Wt: 449.5 g/mol
InChI Key: DMPRVADVLFNZAT-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with trimethoxy groups and a sulfonylated piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline to form the desired benzamide compound. This step often requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trimethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-Trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 3,4,5-Trimethoxy-N’-(4-methylphenyl)sulfonyl]benzohydrazide
  • 3,4,5-Trimethoxybenzamide

Uniqueness

3,4,5-Trimethoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide is unique due to its combination of trimethoxybenzamide and sulfonylated piperazine moieties. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H27N3O6S/c1-23-9-11-24(12-10-23)31(26,27)17-7-5-16(6-8-17)22-21(25)15-13-18(28-2)20(30-4)19(14-15)29-3/h5-8,13-14H,9-12H2,1-4H3,(H,22,25)

InChI Key

DMPRVADVLFNZAT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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